
2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. This compound is characterized by the presence of fluorine, methoxy, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Introduction of the methoxy group.
Sulfonylation: Introduction of the methylsulfonyl group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while reduction may yield a sulfide.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving aromatic compounds.
Medicine: As a potential pharmaceutical intermediate or active ingredient.
Industry: As a specialty chemical in the production of materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-methoxybenzene: Lacks the sulfonyl and trifluoromethyl groups.
3-Methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene: Lacks the fluorine atom.
2-Fluoro-4-(trifluoromethyl)benzene: Lacks the methoxy and sulfonyl groups.
Uniqueness
The presence of all four functional groups (fluorine, methoxy, methylsulfonyl, and trifluoromethyl) in 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene imparts unique chemical properties, such as increased lipophilicity, electron-withdrawing effects, and potential for diverse chemical reactivity. These properties make it distinct from similar compounds and valuable for specific applications.
Propiedades
Fórmula molecular |
C9H8F4O3S |
|---|---|
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
2-fluoro-3-methoxy-1-methylsulfonyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O3S/c1-16-8-5(9(11,12)13)3-4-6(7(8)10)17(2,14)15/h3-4H,1-2H3 |
Clave InChI |
VALSPSXJWLOBNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)S(=O)(=O)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


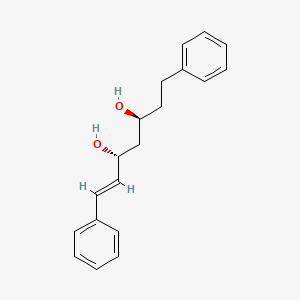

![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
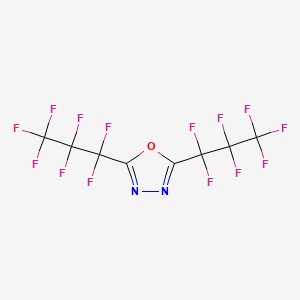
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
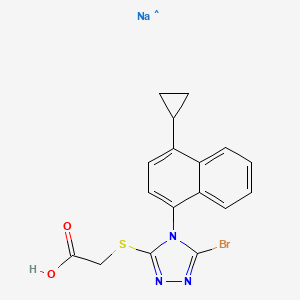

![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
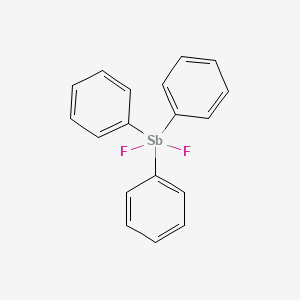
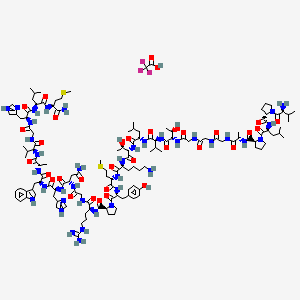

![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
